Cas no 1219960-76-5 (2-2-(2-Methylphenoxy)ethylpiperidinehydrochloride)

2-2-(2-Methylphenoxy)ethylpiperidinehydrochloride 化学的及び物理的性質
名前と識別子
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- 2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride
- 2-[2-(2-methylphenoxy)ethyl]piperidine;hydrochloride
- 2-[2-(2-Methylphenoxy)ethyl]piperidinehydrochloride
- 2-(2-(o-Tolyloxy)ethyl)piperidine hydrochloride
- 2-(2-(o-Tolyloxy)ethyl)piperidinehydrochloride
- 1219960-76-5
- AKOS015843953
- 2-2-(2-Methylphenoxy)ethylpiperidinehydrochloride
-
- MDL: MFCD13560396
- インチ: InChI=1S/C14H21NO.ClH/c1-12-6-2-3-8-14(12)16-11-9-13-7-4-5-10-15-13;/h2-3,6,8,13,15H,4-5,7,9-11H2,1H3;1H
- InChIKey: JQZRJAVWRLWVRL-UHFFFAOYSA-N
- SMILES: CC1=CC=CC=C1OCCC2CCCCN2.Cl
計算された属性
- 精确分子量: 255.1389920g/mol
- 同位素质量: 255.1389920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 195
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
2-2-(2-Methylphenoxy)ethylpiperidinehydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M036325-125mg |
2-[2-(2-Methylphenoxy)ethyl]piperidinehydrochloride |
1219960-76-5 | 125mg |
$ 230.00 | 2022-06-04 | ||
TRC | M036325-250mg |
2-[2-(2-Methylphenoxy)ethyl]piperidinehydrochloride |
1219960-76-5 | 250mg |
$ 375.00 | 2022-06-04 |
2-2-(2-Methylphenoxy)ethylpiperidinehydrochloride 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
2-2-(2-Methylphenoxy)ethylpiperidinehydrochlorideに関する追加情報
2-(2-Methylphenoxy)ethylpiperidine Hydrochloride: A Comprehensive Overview
2-(2-Methylphenoxy)ethylpiperidine hydrochloride, a compound with the CAS number 1219960-76-5, is a notable chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a 2-methylphenoxy group, making it a versatile building block for various applications. Recent advancements in synthetic methodologies and its potential therapeutic applications have further underscored its importance in contemporary research.
The synthesis of 2-(2-Methylphenoxy)ethylpiperidine hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and acid-base neutralization. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, serves as the core structure. The substitution of the nitrogen atom with an ethyl group that is further attached to a 2-methylphenoxy moiety introduces unique electronic and steric properties to the molecule. This structural complexity allows for diverse interactions, making it a valuable compound in drug design and material science.
Recent studies have highlighted the potential of 1219960-76-5 as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in developing novel analgesics and anti-inflammatory agents. The piperidine ring's ability to form hydrogen bonds and its flexibility make it an ideal scaffold for modulating pharmacokinetic properties such as solubility and bioavailability. Moreover, the 2-methylphenoxy group contributes to lipophilicity, enhancing the compound's ability to cross biological membranes.
In terms of applications, 2-(2-Methylphenoxy)ethylpiperidine hydrochloride has been utilized in the development of advanced materials, including polymers and coatings. Its unique chemical properties enable it to act as a versatile monomer or crosslinking agent, offering enhanced mechanical and thermal stability to the resulting materials. This dual functionality—bridging medicinal chemistry and materials science—underscores its broad utility across diverse industries.
From an environmental perspective, recent research has focused on the eco-friendly synthesis and degradation pathways of 1219960-76-5. Green chemistry approaches, such as catalytic asymmetric synthesis and biodegradable polymer formation, have been explored to minimize its ecological footprint. These efforts align with global sustainability goals while maintaining its high performance characteristics.
In conclusion, 2-(2-Methylphenoxy)ethylpiperidine hydrochloride (CAS No: 1219960-76-5) stands as a testament to the ingenuity of modern chemical synthesis. Its multifaceted applications, coupled with ongoing research into its properties and potential uses, ensure that this compound will remain at the forefront of scientific innovation for years to come.
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